Cas no 474625-74-6 (5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate)

5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate 化学的及び物理的性質
名前と識別子
-
- 5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate
- 5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate
- AKOS024364896
- 5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate
- 474625-74-6
- F0172-0028
- N-(2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-yl)acetamide;perchlorate
-
- インチ: 1S/C16H13N3OS.ClHO4/c1-12(20)17-16-18-15(13-8-4-2-5-9-13)19(21-16)14-10-6-3-7-11-14;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5)
- InChIKey: IQRRUAYXYIUWKA-UHFFFAOYSA-N
- ほほえんだ: Cl([O-])(=O)(=O)=O.N(C1S[N+](C2C=CC=CC=2)=C(C2C=CC=CC=2)N=1)C(=O)C
計算された属性
- せいみつぶんしりょう: 395.0342694g/mol
- どういたいしつりょう: 395.0342694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 449
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 148Ų
5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0172-0028-4mg |
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |
474625-74-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0172-0028-2mg |
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |
474625-74-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0172-0028-10mg |
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |
474625-74-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0172-0028-1mg |
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |
474625-74-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0172-0028-5μmol |
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |
474625-74-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0172-0028-10μmol |
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |
474625-74-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0172-0028-5mg |
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |
474625-74-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0172-0028-2μmol |
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |
474625-74-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0172-0028-3mg |
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |
474625-74-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorateに関する追加情報
5-Acetamido-2,3-Diphenyl-1,2,4-Thiadiazol-2-Ylium Perchlorate: A Comprehensive Overview
The compound with CAS No. 474625-74-6, known as 5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate, is a highly specialized organic material that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of thiadiazoles, which are five-membered heterocycles containing sulfur and nitrogen atoms. The presence of the acetamido group and diphenyl substituents in its structure confers unique electronic and steric properties, making it a valuable compound for various applications.
Thiadiazoles are well-known for their versatility in organic synthesis and their ability to participate in a wide range of chemical reactions. The 5-acetamido substituent in this compound introduces additional functionality, such as hydrogen bonding capabilities and potential sites for further chemical modifications. The diphenyl groups attached to the thiadiazole ring enhance the compound's aromaticity and stability, making it suitable for applications in optoelectronics and drug delivery systems.
Recent studies have highlighted the potential of 5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate as a precursor for the synthesis of advanced materials. For instance, researchers have explored its use in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area, tunable pore sizes, and selective adsorption capabilities, which make them ideal for gas storage and separation applications.
In addition to its role in materials science, this compound has also been investigated for its potential in pharmaceutical applications. The perchlorate counterion in the structure provides a stable ion pair configuration, which is advantageous for drug delivery systems. Recent findings suggest that this compound can serve as a scaffold for designing bioactive molecules with enhanced solubility and bioavailability. Its ability to form stable complexes with metal ions has also been leveraged in the development of anti-cancer drugs.
The synthesis of 5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate involves a multi-step process that typically begins with the preparation of the thiadiazole core. This is followed by the introduction of the acetamido and diphenyl substituents through carefully designed substitution reactions. The final step involves protonation of the nitrogen atom in the thiadiazole ring to form the ylium ion, which is then paired with perchlorate as the counterion.
Despite its promising applications, the synthesis and characterization of this compound present several challenges. For example, controlling the regioselectivity during substitution reactions remains a critical issue. Researchers have employed various strategies such as steric hindrance control and catalytic activation to address these challenges. Recent advancements in asymmetric synthesis techniques have also opened new avenues for producing enantiomerically pure derivatives of this compound.
In conclusion, 5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate is a versatile compound with significant potential in multiple fields. Its unique chemical structure and functional groups make it an attractive candidate for applications ranging from materials science to pharmaceuticals. As research continues to uncover new properties and functionalities of this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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